molecular formula C9H11FN2O5 B3174976 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 955-24-8

5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

Cat. No.: B3174976
CAS No.: 955-24-8
M. Wt: 246.19 g/mol
InChI Key: ODKNJVUHOIMIIZ-FSDSQADBSA-N
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Description

5-Fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione is a fluorinated pyrimidine nucleoside analog. Its structure comprises a uracil base substituted with fluorine at the 5-position, linked to a tetrahydrofuran (THF) sugar moiety with specific stereochemistry (2R,4R,5R). The THF ring features hydroxyl (4-OH) and hydroxymethyl (5-CH2OH) groups, critical for molecular interactions and solubility.

Properties

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IUPAC Name

5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6-,7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKNJVUHOIMIIZ-FSDSQADBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858958
Record name 1-(2-Deoxy-beta-D-threo-pentofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-24-8
Record name 1-(2-Deoxy-beta-D-threo-pentofuranosyl)-5-fluoro-2,4(1H,3H)-pyrimidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione involves multiple stepsThe final steps typically involve deprotection and purification .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution reactions could introduce new functional groups in place of the fluorine atom .

Scientific Research Applications

5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione involves its incorporation into RNA and DNA, where it inhibits the synthesis of these nucleic acids. This inhibition disrupts the replication and transcription processes in cancer cells, leading to cell death. The compound targets thymidylate synthase, an enzyme crucial for DNA synthesis, thereby blocking the production of thymidine, a nucleotide essential for DNA replication .

Comparison with Similar Compounds

Structural Modifications and Substituents

The compound is compared with structurally related analogs, focusing on sugar moiety modifications, base substitutions, and halogenation patterns.

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Relevance References
Target Compound C₉H₁₁FN₂O₅ 246.19 5-Fluoro, THF (2R,4R,5R) with 4-OH, 5-CH₂OH Antiviral potential
4-Amino-5-fluoro-1-[(2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2(1H)-one C₉H₁₂FN₃O₃ 229.21 4-Amino, 5-Fluoro, dideoxycytidine analog Antiviral (e.g., dideoxycytidine analogs)
5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidine-2,4-dione C₈H₉FN₂O₄S 248.23 Oxathiolane ring (replaces THF), 5-Fluoro Antiviral (similar to lamivudine)
1-((2R,4R,5R)-3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4-dione C₉H₁₀F₂N₂O₅ 264.18 3,3-Difluoro on THF Enhanced metabolic stability
4-Amino-1-((2R,3S,4R,5R)-3-chloro-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one C₉H₁₁ClFN₃O₄ 279.65 3-Chloro-3-fluoro on THF, 4-Amino Experimental antiviral agent

Stereochemical Considerations

The stereochemistry of the sugar moiety profoundly impacts biological activity. For example:

  • The target compound’s (2R,4R,5R) configuration ensures proper alignment with viral polymerase active sites, akin to natural nucleosides .
  • In contrast, the oxathiolane-containing analog () adopts a (2R,5S) configuration, mirroring lamivudine’s stereochemistry, which is critical for anti-HIV activity .
  • highlights a 3-chloro-3-fluoro-THF derivative with (2R,3S,4R,5R) stereochemistry, suggesting enhanced steric hindrance for enzyme binding .

Physicochemical Properties

  • Solubility : Hydroxyl and hydroxymethyl groups on the THF ring (target compound) enhance water solubility, crucial for bioavailability. The oxathiolane analog () may exhibit lower solubility due to sulfur’s hydrophobicity .
  • Metabolic Stability : Difluoro substitution () reduces enzymatic degradation by blocking oxidation sites, extending half-life .

Biological Activity

5-Fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione, commonly referred to as 5-fluoro-2'-deoxyuridine (FdU), is a nucleoside analog with significant biological activity. This compound is primarily recognized for its role as an antimetabolite in cancer therapy, particularly in the treatment of various solid tumors and hematological malignancies. The compound's structure includes a fluorine atom at the 5-position of the pyrimidine ring, which enhances its efficacy as an inhibitor of DNA synthesis.

  • Molecular Formula : C9H11FN2O5
  • Molecular Weight : 246.19 g/mol
  • IUPAC Name : 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

FdU acts by mimicking the natural nucleoside deoxyuridine and gets incorporated into DNA during replication. Its incorporation leads to the termination of DNA chain elongation due to the presence of the fluorine atom, which prevents proper base pairing and disrupts normal cellular processes. This mechanism is particularly effective against rapidly dividing cancer cells.

Biological Activity and Efficacy

Numerous studies have evaluated the biological activity of FdU, demonstrating its effectiveness against a variety of cancer types:

  • Antitumor Activity :
    • FdU has shown significant cytotoxicity in vitro against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HT29), and leukemia (HL60) cells.
    • In vivo studies indicated that FdU administration resulted in tumor regression in xenograft models of human cancers.
  • Mechanistic Studies :
    • Research has shown that FdU inhibits thymidylate synthase (TS), an essential enzyme for DNA synthesis. Inhibition of TS leads to depletion of thymidine triphosphate (dTTP), crucial for DNA replication.
    • Studies utilizing molecular docking simulations have elucidated the binding affinity of FdU towards TS, providing insights into its inhibitory mechanism.
  • Combination Therapy :
    • Clinical trials have explored the use of FdU in combination with other chemotherapeutic agents like cisplatin and doxorubicin. These combinations have been shown to enhance therapeutic efficacy and overcome resistance mechanisms in certain cancer types.

Case Studies

Several clinical studies have documented the effectiveness of FdU:

StudyCancer TypeTreatment RegimenOutcome
Colorectal CancerFdU + LeucovorinImproved response rates compared to leucovorin alone
Breast CancerFdU + DoxorubicinEnhanced survival rates and reduced tumor size
Non-Small Cell Lung CancerFdU + CisplatinIncreased overall survival compared to cisplatin alone

Safety and Side Effects

While FdU is effective in treating various malignancies, it is associated with several side effects due to its mechanism of action:

  • Common Side Effects : Nausea, vomiting, diarrhea, and myelosuppression leading to increased risk of infections.
  • Severe Reactions : Rare cases of hepatotoxicity and pulmonary toxicity have been reported.

Q & A

Basic: What synthetic methodologies are employed for the preparation of 5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione, and how is purity ensured?

The synthesis involves multi-step organic reactions, including:

  • Protection/Deprotection Strategies : The hydroxyl and hydroxymethyl groups on the tetrahydrofuran moiety are protected (e.g., using tert-butyldimethylsilyl or trityl groups) to prevent undesired side reactions during fluoropyrimidine coupling .
  • Controlled Reaction Conditions : Temperature (e.g., 0–60°C) and pH (neutral to mildly acidic) are optimized to enhance coupling efficiency between the fluorinated pyrimidine and sugar moieties .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with polar stationary phases (e.g., silica gel) is used to isolate the target compound, achieving >95% purity. Purity is validated via NMR (e.g., 19F^{19}\text{F} and 1H^{1}\text{H} signals) and mass spectrometry .

Basic: Which analytical techniques are critical for confirming the stereochemistry and structural integrity of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., tetrahydrofuran ring protons at δ 3.5–4.5 ppm) and confirm stereochemistry via coupling constants (e.g., JH3-H4J_{\text{H3-H4}} ≈ 6–8 Hz for cis-diols) .
  • X-ray Crystallography : Resolves absolute configuration, particularly the (2R,4R,5R) stereochemistry of the tetrahydrofuran ring, by analyzing crystal lattice parameters and hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 315.1) and detects isotopic patterns for fluorine (19F^{19}\text{F}) .

Basic: What are the primary biological targets and mechanisms of action for fluorinated pyrimidine dione derivatives?

  • Antiviral Activity : The compound inhibits viral polymerases (e.g., HIV reverse transcriptase or HCV NS5B) by mimicking natural nucleosides, leading to chain termination. The 5-fluoro group enhances binding affinity via electronegative interactions with active-site residues .
  • Anticancer Activity : It targets thymidylate synthase (TS), depleting thymidine pools and inducing DNA damage. Fluorine’s electron-withdrawing effect stabilizes the enzyme-inhibitor complex .

Advanced: How can researchers resolve contradictions in reported biological efficacy across different cell lines?

  • Structural Variant Analysis : Compare activity of analogs with modifications (e.g., 5-iodo vs. 5-fluoro substitutions) to identify structure-activity relationships .
  • Assay Standardization : Use isogenic cell lines (e.g., TS-deficient vs. wild-type) to isolate compound-specific effects from cellular background noise .
  • Metabolic Profiling : Quantify intracellular activation (e.g., phosphorylation to the triphosphate form) via LC-MS to correlate efficacy with metabolic conversion rates .

Advanced: What strategies optimize enantiomeric purity during synthesis of the tetrahydrofuran moiety?

  • Asymmetric Catalysis : Use chiral catalysts (e.g., Sharpless dihydroxylation) to control stereochemistry at C2, C4, and C5 positions .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose derivatives) to separate enantiomers post-synthesis. Monitor enantiomeric excess (ee) via polarimetry or chiral HPLC .

Advanced: How can resistance mechanisms to this compound be studied in viral or cancer models?

  • Resistance Selection Experiments : Serial passage of viruses/cells under sublethal compound concentrations identifies mutations (e.g., polymerase or TS mutations) via whole-genome sequencing .
  • Enzyme Kinetics : Compare inhibitor binding affinity (KiK_i) of wild-type vs. mutant enzymes using fluorescence-based polymerase assays or TS activity assays .

Basic: What are the key stability considerations for handling and storing this compound?

  • Storage Conditions : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis of the glycosidic bond. Avoid repeated freeze-thaw cycles .
  • Light Sensitivity : Protect from UV light using amber vials to prevent photodegradation of the fluoropyrimidine ring .

Advanced: How does the 5-fluoro substitution impact base-pairing fidelity compared to non-fluorinated analogs?

  • Hydrogen Bonding Alterations : The electronegative fluorine atom disrupts Watson-Crick base pairing, as shown in X-ray structures of DNA duplexes incorporating the compound .
  • Thermodynamic Stability : Measure melting temperatures (TmT_m) of oligonucleotide duplexes via UV-Vis spectroscopy. Fluorine typically reduces TmT_m by 2–5°C due to steric and electronic effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione

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